![molecular formula C₁₂H₁₁NO₅ B1146746 Methyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 119128-13-1](/img/structure/B1146746.png)
Methyl 2-(3-nitrobenzylidene)acetoacetate
Overview
Description
“Methyl 2-(3-nitrobenzylidene)acetoacetate” is an organic compound with the chemical formula C12H11NO5 . It is also known by other names such as “Methyl (2E)-2- (3-nitrobenzylidene)-3-oxobutanoate” and "Butanoic acid, 2- [ (3-nitrophenyl)methylene]-3-oxo-, methyl ester, (2E)-" .
Synthesis Analysis
The synthesis of “Methyl 2-(3-nitrobenzylidene)acetoacetate” can be achieved through the reaction of benzaldehyde and ethyl ketone acid methyl ester . The specific reaction conditions and procedures need to be performed in an organic chemistry laboratory .Molecular Structure Analysis
The molecular formula of “Methyl 2-(3-nitrobenzylidene)acetoacetate” is C12H11NO5 . The average mass is 249.219 Da and the monoisotopic mass is 249.063721 Da .Physical And Chemical Properties Analysis
“Methyl 2-(3-nitrobenzylidene)acetoacetate” appears as a colorless or light yellow liquid . It has a density of 1.296, a melting point of 158°C, a boiling point of 387°C, and a refractive index of 1.583 . It is soluble in organic solvents such as ethanol, dimethylformamide, and benzene, but insoluble in water .Scientific Research Applications
Production of Nimodipine
“Methyl 2-(3-nitrobenzylidene)acetoacetate” is used in the production of Nimodipine, a drug substance. The production process involves the cyclocondensation of 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate in isopropyl alcohol in the presence of HCl . Nimodipine is an antagonist of L-type Ca channels and has a preferential effect on brain blood flow. It is used as a prophylactic and therapeutic agent for ischemic disturbances of brain blood flow .
Development of High Creep-Resistant Vitrimers
This compound can be involved in the α-acetyl cinnamate/acetoacetate (α-AC/A) exchange reaction to develop vitrimers with remarkable creep resistance . Vitrimers represent an emerging class of polymeric materials that combine the desirable characteristics of both thermoplastics and thermosets achieved through the design of dynamic covalent bonds within the polymer networks .
Organic Synthesis
“Methyl 2-(3-nitrobenzylidene)acetoacetate” is a compound useful in organic synthesis . It can be used as a reagent in various organic reactions to synthesize other complex organic compounds .
Safety and Hazards
“Methyl 2-(3-nitrobenzylidene)acetoacetate” is an irritating chemical and should be avoided in contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and laboratory coats should be worn during operation . It should be stored in a dark, dry, and well-ventilated place .
Future Directions
Mechanism of Action
Target of Action
This compound is an organic compound and can be used as an intermediate in organic synthesis . It can be used in the synthesis of drugs, dyes, and optically active compounds .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in various chemical reactions that lead to the formation of different compounds .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions to form other compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(3-nitrobenzylidene)acetoacetate can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a dark, dry, and well-ventilated place .
properties
IUPAC Name |
methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUBYLJQOZIBQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960166 | |
Record name | Methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39562-17-9 | |
Record name | Methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10960166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-(3-nitrobenzylidene)acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?
A: Methyl 2-(3-nitrobenzylidene)acetoacetate is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.
Q2: What spectroscopic data confirms the successful synthesis of Methyl 2-(3-nitrobenzylidene)acetoacetate?
A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of Methyl 2-(3-nitrobenzylidene)acetoacetate during the synthesis process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.